molecular formula C16H16O3 B4983706 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde

4-[2-(4-methylphenoxy)ethoxy]benzaldehyde

Cat. No.: B4983706
M. Wt: 256.30 g/mol
InChI Key: NPBJNYRWZKAIGN-UHFFFAOYSA-N
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Description

4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C16H16O3 It is a derivative of benzaldehyde, featuring a benzene ring substituted with a 4-methylphenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde typically involves the reaction of 4-methylphenol with ethylene oxide to form 4-methylphenoxyethanol. This intermediate is then reacted with 4-formylbenzoic acid under acidic conditions to yield the target compound. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like sulfuric acid to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-methylphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination, usually in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products

    Oxidation: 4-[2-(4-methylphenoxy)ethoxy]benzoic acid.

    Reduction: 4-[2-(4-methylphenoxy)ethoxy]benzyl alcohol.

    Substitution: Products such as 4-[2-(4-methylphenoxy)ethoxy]-2-nitrobenzaldehyde or 4-[2-(4-methylphenoxy)ethoxy]-2-bromobenzaldehyde.

Scientific Research Applications

4-[2-(4-methylphenoxy)ethoxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, often involves this compound.

    Industry: It is used in the production of specialty chemicals, including fragrances and polymers.

Mechanism of Action

The mechanism of action of 4-[2-(4-methylphenoxy)ethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The aromatic ring and ether linkages contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of a 4-methylphenoxyethoxy group.

    4-ethoxybenzaldehyde: Features an ethoxy group instead of a 4-methylphenoxyethoxy group.

    4-(4-methoxyphenoxy)benzaldehyde: Contains a methoxyphenoxy group instead of a methylphenoxyethoxy group.

Uniqueness

4-[2-(4-methylphenoxy)ethoxy]benzaldehyde is unique due to the presence of both a 4-methylphenoxy group and an ethoxy linkage, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-(4-methylphenoxy)ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-13-2-6-15(7-3-13)18-10-11-19-16-8-4-14(12-17)5-9-16/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBJNYRWZKAIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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